molecular formula C21H26BrN3O B2789553 4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 922032-99-3

4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2789553
CAS No.: 922032-99-3
M. Wt: 416.363
InChI Key: MXXWFVKZUQDXLA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-bromophenyl group linked via an amide bond to a substituted ethylamine moiety. The ethyl group bears a dimethylamino substituent and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group.

Properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-24(2)20(14-23-21(26)15-6-9-18(22)10-7-15)17-8-11-19-16(13-17)5-4-12-25(19)3/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXWFVKZUQDXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Br)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C18H20BrN3O
  • Molecular Weight : 368.27 g/mol

The compound features a bromine atom substituted on a benzamide moiety, linked to a dimethylamino group and a tetrahydroquinoline structure. This unique combination may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that derivatives of tetrahydroquinoline possess cytotoxic properties against various cancer cell lines. The compound's ability to inhibit tumor growth is likely linked to its interaction with cellular pathways involved in proliferation and apoptosis.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMia PaCa-25.0Topoisomerase II inhibition
Compound BHepG210.0Induction of apoptosis
4-bromo-N...RKOTBDTBD

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains, which could be attributed to its structural features that allow for membrane penetration and disruption.

Table 2: Antimicrobial Activity Screening

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and tetrahydroquinoline portions can significantly affect potency and selectivity. For example, increasing the size or electron-donating capacity of substituents on the benzamide may enhance binding affinity to target proteins.

Case Study 1: Antitumor Efficacy

A study conducted by Shen et al. (2011) evaluated a series of carbazole derivatives for their antitumor activity against human tumor cells. The findings indicated that structural modifications led to enhanced cytotoxicity and selectivity against specific cancer types. This underscores the importance of exploring similar modifications in this compound for improved therapeutic outcomes.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, compounds structurally related to 4-bromo-N... were tested against various pathogens. The results suggested potential efficacy against resistant strains, highlighting the need for further exploration into its mechanism of action and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 26 ():

Name: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Structural Features:

  • Shares the dimethylaminoethyl-tetrahydroquinoline backbone.
  • Replaces the 4-bromobenzamide with a thiophene-2-carboximidamide group. Synthesis: Synthesized via reaction of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one with methylthio thiocarbamate hydroiodide (56% yield) .
Compound 57 ():

Name: (E)-2-(5-Amino-1-(4-Bromobenzyl)-2-Oxoindolin-3-Ylidene)-N-(Quinolin-6-yl)Acetamide Structural Features:

  • Contains a 4-bromobenzyl group and quinolin-6-yl acetamide.
  • Features an indolinone core instead of tetrahydroquinoline. Physicochemical Properties: LogP = 5.411, indicating moderate lipophilicity . Key Differences: The indolinone scaffold may confer distinct conformational preferences compared to the tetrahydroquinoline system in the target compound.

Halogen-Substituted Benzamide Analogues

Compound from :

Name: 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
Structural Features:

  • Retains the 4-bromobenzamide core.
  • Substituted with halogen (Cl, F) and trifluoropropoxy groups on the aniline moiety. Synthesis: 90% yield via coupling of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline .
Compound from :

Name: 4-Bromo-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide Structural Features:

  • Lacks the dimethylaminoethyl group present in the target compound.
  • Features a 2-oxo-tetrahydroquinoline moiety. Key Differences: The absence of the dimethylamino group reduces basicity and solubility, impacting pharmacokinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield LogP Reference
4-Bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (Target Compound) Benzamide + Tetrahydroquinoline 4-Bromo, dimethylaminoethyl, 1-methyl-tetrahydroquinolin-6-yl Not reported ~5.5* N/A
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Tetrahydroquinoline Thiophene-2-carboximidamide, dimethylaminoethyl 56% Not reported
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone + Quinoline 4-Bromobenzyl, quinolin-6-yl acetamide Not reported 5.411
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide 4-Bromo, Cl, F, CF3 90% Not reported

*Estimated based on structural similarity to compounds in .

Research Implications

While structural analogs exhibit diverse pharmacological activities (e.g., CNS targeting, enzyme inhibition), the target compound’s unique combination of substituents positions it as a candidate for further biological evaluation. Comparative studies highlight the critical influence of substituents on physicochemical properties and synthetic feasibility.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide with high purity and yield?

  • Methodological Answer : The synthesis requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, amide bond formation between the tetrahydroquinoline and benzamide moieties may require coupling agents like EDCI/HOBt under inert conditions. Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization is critical to isolate the product. Reaction progress should be monitored using TLC or HPLC to ensure intermediates are fully consumed .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR to confirm substituent positions and stereochemistry.
  • FT-IR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting receptors relevant to the tetrahydroquinoline scaffold (e.g., serotonin or dopamine receptors). Use dose-response curves to calculate IC₅₀ values. Pair with cell viability assays (MTT or CellTiter-Glo) in relevant cell lines to evaluate cytotoxicity. Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins and identify steric/electronic clashes.
  • ADMET prediction tools (SwissADME, pkCSM) to model absorption, metabolism, and toxicity. For instance, the dimethylamino group may enhance solubility but could pose metabolic instability via N-demethylation.
  • MD simulations (GROMACS) to assess conformational stability in biological membranes. Refine substituents (e.g., bromine position) based on these insights .

Q. How should researchers resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer :

  • Dose-response re-evaluation : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to detect non-linear effects.
  • Off-target screening (e.g., Eurofins Panlabs panel) to identify unintended interactions.
  • Metabolite analysis (LC-MS/MS) to check for in situ degradation or active metabolites.
  • Structural analogs testing : Compare activity trends with derivatives lacking specific groups (e.g., bromine) to isolate pharmacophores .

Q. What advanced techniques can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockout models to confirm target dependency in cellular pathways.
  • Thermal proteome profiling (TPP) to identify engaged proteins in live cells.
  • Cryo-EM or SPR for real-time binding kinetics and structural dynamics.
  • Transcriptomic profiling (RNA-seq) to map downstream gene expression changes post-treatment .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Variable selection : Systematically modify substituents (e.g., bromine → chlorine, dimethylamino → pyrrolidino) while keeping the core intact.
  • Orthogonal assays : Pair enzymatic activity data with solubility (shake-flask method), logP (HPLC-derived), and plasma stability metrics.
  • Multivariate analysis (PCA or PLS regression) to correlate structural features with bioactivity. Use DOE (Design-Expert software) to minimize experimental runs while maximizing data robustness .

Q. What statistical approaches are optimal for analyzing high-throughput screening data involving this compound?

  • Methodological Answer :

  • Z-score normalization to account for plate-to-plate variability.
  • False discovery rate (FDR) correction (Benjamini-Hochberg) for multiplexed assays.
  • Machine learning (random forest or SVM) to classify active vs. inactive analogs and prioritize hits.
  • Reproducibility assessment : Calculate interplate CV% and use Bland-Altman plots for agreement analysis .

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